Biochemical Potency: XL-418 vs. AT7867, AT13148, GSK690693, and LY2584702 on Akt1 and p70S6K
XL-418 inhibits Akt1 with an IC50 of 1 nM and p70S6K with an IC50 of 2 nM in cell-free enzymatic assays. [1] Compared to the closest dual-target analog, AT7867 demonstrates significantly weaker potency on both targets (Akt1 IC50 = 32 nM; p70S6K IC50 = 85 nM). The multi-AGC kinase inhibitor AT13148 shows even weaker Akt1 potency (IC50 = 38 nM) and moderate p70S6K potency (IC50 = 8 nM). The pan-Akt inhibitor GSK690693 lacks meaningful p70S6K activity (Akt1 IC50 = 2 nM). [2] The selective p70S6K inhibitor LY2584702 has no Akt activity (p70S6K IC50 = 4 nM).
| Evidence Dimension | Biochemical inhibitory potency (IC50) at Akt1 and p70S6K |
|---|---|
| Target Compound Data | XL-418: Akt1 IC50 = 1 nM; p70S6K IC50 = 2 nM |
| Comparator Or Baseline | AT7867: Akt1 IC50 = 32 nM, p70S6K IC50 = 85 nM; AT13148: Akt1 IC50 = 38 nM, p70S6K IC50 = 8 nM; GSK690693: Akt1 IC50 = 2 nM, no p70S6K activity; LY2584702: p70S6K IC50 = 4 nM, no Akt activity |
| Quantified Difference | XL-418 is 32-fold more potent on Akt1 and 42.5-fold more potent on p70S6K than AT7867; 38-fold more potent on Akt1 than AT13148; and is the only compound with sub-5 nM potency at both targets simultaneously. |
| Conditions | Cell-free enzymatic assays using recombinant Akt1 and p70S6K proteins |
Why This Matters
The exceptional dual-target potency profile of XL-418 ensures that both Akt and p70S6K are fully inhibited at low nanomolar concentrations, a prerequisite for blocking the PI3K pathway without feedback reactivation—a feature not matched by any other commercially available compound in this target class.
- [1] Rice KD, Kim MH, Bussenius J, et al. Pyrazolopyrimidines as dual Akt/p70S6K inhibitors. Bioorg Med Chem Lett. 2012;22(8):2693-2697. PMID: 22450127. View Source
- [2] Adooq Bioscience. GSK690693 Product Datasheet. CAS 937174-76-0. View Source
